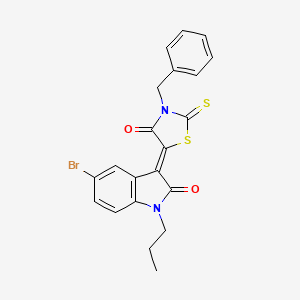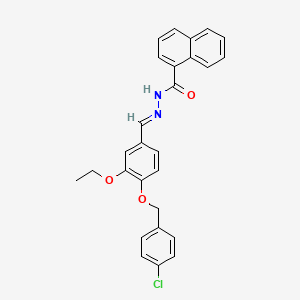![molecular formula C24H22N2O6 B12028059 [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 765274-45-1](/img/structure/B12028059.png)
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、様々な科学研究分野で潜在的な用途を持つ有機化合物です。この化合物は、ヒドラジニリデン基とベンゾエート基の両方を含む複雑な構造によって特徴付けられます。その独特の化学的特性により、化学、生物学、医学、および産業の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、2,4-ジヒドロキシ安息香酸とヒドラジンを縮合させてヒドラゾン中間体を生成することです。この中間体は、特定の条件下で4-プロポキシ安息香酸と反応させて最終生成物を生成します。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります。
工業生産方法
工業的な設定では、この化合物の製造には、より効率的でスケーラブルな方法が用いられる場合があります。連続フロー合成や自動化された反応器の使用などの技術により、化合物の収率と純度を高めることができます。さらに、触媒や最適化された反応条件の使用により、合成プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類
[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して実行できます。
置換: この化合物は、官能基が他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールやアミンを生成する可能性があります。
科学研究への応用
化学
化学において、[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、より複雑な分子の合成のための構成ブロックとして使用されます。その独特の構造により、新しい反応経路を探求し、新規化合物を開発することができます。
生物学
生物学研究では、この化合物は酵素相互作用や代謝経路を研究するためのプローブとして使用できます。特定のタンパク質と相互作用する能力は、分子レベルで生物学的プロセスを理解するために重要です。
医学
医学において、[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、治療薬としての潜在的な用途があります。生物学的標的との相互作用は、新しい薬剤や治療法の開発のために調査できます。
産業
産業用途では、この化合物は新しい材料や化学プロセスの開発に使用できます。その独特の特性により、コーティング、接着剤、その他の特殊製品に適しています。
科学的研究の応用
Chemistry
In chemistry, [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be explored for the development of new drugs and treatments.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for use in coatings, adhesives, and other specialized products.
作用機序
[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節し、様々な生物学的経路に影響を与える可能性があります。たとえば、特定の酵素を阻害または活性化して、代謝プロセスを変化させる可能性があります。
類似化合物の比較
類似化合物
- [4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-メトキシベンゾエート
- [4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-エトキシベンゾエート
独自性
類似化合物と比較して、[4-[(E)-[(2,4-ジヒドロキシベンゾイル)ヒドラジニリデン]メチル]フェニル] 4-プロポキシベンゾエートは、プロポキシ基の存在により独自の特性を示します。この官能基は、化合物の反応性、溶解度、および生物学的標的との相互作用に影響を与える可能性があり、アナログとは異なります。
類似化合物との比較
Similar Compounds
- [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, [4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate exhibits unique properties due to the presence of the propoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
特性
CAS番号 |
765274-45-1 |
|---|---|
分子式 |
C24H22N2O6 |
分子量 |
434.4 g/mol |
IUPAC名 |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C24H22N2O6/c1-2-13-31-19-10-5-17(6-11-19)24(30)32-20-8-3-16(4-9-20)15-25-26-23(29)21-12-7-18(27)14-22(21)28/h3-12,14-15,27-28H,2,13H2,1H3,(H,26,29)/b25-15+ |
InChIキー |
MOICRRZCCMHEQD-MFKUBSTISA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028025.png)

![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12028031.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028039.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12028047.png)
![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028054.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12028057.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12028060.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028061.png)

![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12028073.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028077.png)
![Ethyl 4-({[(3Z)-3-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B12028081.png)
